2,5-Difluoro-DL-phenylalanine
Overview
Description
Synthesis Analysis
Fluorinated phenylalanines, such as DFPA, have been synthesized for pharmaceutical applications . The synthesis of fluorinated phenylalanines involves the introduction of fluorine into the phenyl, the β-carbon, or the α-carbon of phenylalanines .Molecular Structure Analysis
The molecular formula of DFPA is C9H9F2NO2 . The InChI code is 1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) .Physical and Chemical Properties Analysis
DFPA is a solid at room temperature . The molecular weight is 201.17 .Scientific Research Applications
Interaction with Insulin and Amino Acid Derivatives
Research involving 1,5-Difluoro-2,4-dinitrobenzene and DL-phenylalanine has led to the synthesis of monofunctional, bifunctional, and mixed bifunctional amino acid derivatives. These derivatives were characterized using elementary analysis, paper chromatography, and the debyeogram, highlighting the interaction of such compounds with insulin and other amino acids (Zahn & Meienhofer, 1958).
Crystal Growth Studies
DL-phenylalanine has been crystallized in silica gel under specific pH conditions, providing valuable data for crystal research and technology. This study involved density measurement, X-ray powder diffraction, Fourier transform infrared spectroscopy, and thermogravimetric analysis (Ramachandran & Natarajan, 2007).
Biosynthesis of Phenylalanine
A significant study on the biosynthesis of L-Phenylalanine in E. coli was conducted, highlighting its importance in food and medicinal applications. The research focused on the quantitative investigation of phenylalanine biosynthesis, which can have implications for improving the production processes of this essential amino acid (Ding et al., 2016).
Genetic Encoding for Protein Interactions
A study on para-pentafluorosulfanyl phenylalanine, a stable unnatural amino acid, showed its potential in protein research. This study developed aminoacyl-tRNA synthetases for site-specific incorporation into proteins, demonstrating strong interactions due to the hydrophobicity and electronegativity of the SF5 group (Qianzhu et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
2,5-Difluoro-DL-Phenylalanine, also known as DL-2,5-Difluorophenylalanine, is a derivative of phenylalanine, an essential amino acid . The primary targets of this compound are yet to be fully identified.
Mode of Action
It’s known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This suggests that this compound may interact with its targets in a unique way, potentially leading to changes in their function or activity.
Pharmacokinetics
The introduction of fluorine into phenylalanine is known to modulate the bioavailability of the analogue . This suggests that this compound may have unique pharmacokinetic properties that affect its bioavailability.
Result of Action
It’s known that the introduction of fluorine into phenylalanine can modulate the properties of peptides and proteins , suggesting that this compound may have unique effects at the molecular and cellular level.
Action Environment
It’s known that the compound is stable at ambient temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Properties
IUPAC Name |
2-amino-3-(2,5-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYQITHAFYELNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371795 | |
Record name | 2,5-Difluoro-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32133-38-3 | |
Record name | 2,5-Difluoro-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32133-38-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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